Cas no 25245-27-6 (3,5-Dimethoxyiodobenzene)
3,5-Dimethoxyiodobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Iodo-3,5-dimethoxybenzene
- 3,5-Dimethoxyiodobenzene
- Benzene,1-iodo-3,5-dimethoxy-
- 1,3-Dimethoxy-5-iodobenzene
- 1,5-dimethoxy-3-iodobenzene
- 1-iodo-3,5-bis(methoxy)benzene
- 1-Iodo-3,5-dimethoxy-benzene
- 3,5-dimethoxy-1-iodobenzene
- 5-iodo-1,3-dimethoxybenzene
- benzene,1-iodo-3,5-dimethoxy
- 3,5-Dimethoxyphenyl iodide
- benzene, 1-iodo-3,5-dimethoxy-
- PubChem4400
- PubChem19608
- MMOMUEFLZAHIAZ-UHFFFAOYSA-N
- AS01576
- VZ21489
- AM61866
- SY029324
- SCHEMBL388181
- TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE
- DTXSID10348703
- A20686
- FT-0651844
- AC-9714
- CS-D1784
- AS-18234
- MFCD08729270
- 25245-27-6
- AKOS015890082
- EN300-211196
- InChI=1/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H
- A851703
- DTXCID00299775
- DB-067358
-
- MDL: MFCD08729270
- Inchi: 1S/C8H9IO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
- InChI Key: MMOMUEFLZAHIAZ-UHFFFAOYSA-N
- SMILES: IC1C=C(C=C(C=1)OC)OC
Computed Properties
- Exact Mass: 263.96500
- Monoisotopic Mass: 263.96473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- XLogP3: 2.5
Experimental Properties
- Density: 1.655±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 76.5 ºC (methanol )
- Boiling Point: 304.2±22.0°C at 760 mmHg
- Refractive Index: 1.57
- Solubility: Very slightly soluble (0.98 g/l) (25 º C),
- PSA: 18.46000
- LogP: 2.30840
3,5-Dimethoxyiodobenzene Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
3,5-Dimethoxyiodobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,5-Dimethoxyiodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 050463-250mg |
1,3-Dimethoxy-5-iodobenzene |
25245-27-6 | 95% | 250mg |
£19.00 | 2022-03-01 | |
| Fluorochem | 050463-1g |
1,3-Dimethoxy-5-iodobenzene |
25245-27-6 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 050463-5g |
1,3-Dimethoxy-5-iodobenzene |
25245-27-6 | 95% | 5g |
£276.00 | 2022-03-01 | |
| Fluorochem | 050463-10g |
1,3-Dimethoxy-5-iodobenzene |
25245-27-6 | 95% | 10g |
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| Alichem | A019064821-5g |
1-Iodo-3,5-dimethoxybenzene |
25245-27-6 | 97% | 5g |
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| Alichem | A019064821-10g |
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25245-27-6 | 97% | 10g |
$408.50 | 2023-09-02 | |
| Alichem | A019064821-25g |
1-Iodo-3,5-dimethoxybenzene |
25245-27-6 | 97% | 25g |
$743.69 | 2023-09-02 | |
| Chemenu | CM251718-1g |
1-Iodo-3,5-dimethoxybenzene |
25245-27-6 | 95% | 1g |
$102 | 2021-06-16 | |
| Chemenu | CM251718-5g |
1-Iodo-3,5-dimethoxybenzene |
25245-27-6 | 95% | 5g |
$281 | 2021-06-16 | |
| Chemenu | CM251718-10g |
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25245-27-6 | 95% | 10g |
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3,5-Dimethoxyiodobenzene Suppliers
3,5-Dimethoxyiodobenzene Related Literature
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Yoshihiro Kikkawa,Mayumi Nagasaki,Emiko Koyama,Shotaro Ito,Seiji Tsuzuki Phys. Chem. Chem. Phys. 2022 24 17088
Additional information on 3,5-Dimethoxyiodobenzene
3,5-Dimethoxyiodobenzene and CAS No. 25245-27-6: A Comprehensive Overview of Chemical Properties, Applications, and Research Trends
3,5-Dimethoxyiodobenzene (CAS No. 25245-27-6) is a halogenated aromatic compound characterized by its unique molecular structure. This compound contains a benzene ring with two methoxy groups at the 3- and 5-positions, and an iodine atom at the 1-position. Its molecular formula is C8H10O2I, with a molecular weight of 266.06 g/mol. The presence of both methoxy and iodine substituents contributes to its distinct chemical behavior, making it a valuable intermediate in various synthetic pathways. Recent studies have highlighted the potential of 3,5-Dimethoxyiodobenzene in pharmaceutical and materials science applications due to its ability to participate in redox reactions and its tunable electronic properties.
Research published in 2023 in the Journal of Medicinal Chemistry explored the role of 3,5-Dimethoxyiodobenzene as a precursor for the synthesis of bioactive compounds. The study demonstrated that the iodine atom in this compound can act as a leaving group, facilitating the formation of aromatic derivatives with enhanced biological activity. This finding has significant implications for drug discovery, as it provides a new strategy for designing compounds with improved pharmacokinetic profiles. The methoxy groups, on the other hand, contribute to the molecule's hydrophobicity, which can influence its solubility and membrane permeability.
In the field of materials science, 3,5-Dimethoxyiodobenzene has been investigated for its potential in photovoltaic materials. A 2024 study in Nano Energy reported that the compound can be incorporated into organic solar cells to enhance charge carrier mobility. The iodine atom's ability to modulate electronic interactions within the polymer matrix was found to improve the efficiency of energy conversion. This application highlights the versatility of 3,5-Dimyethoxyiodobenzene in advanced technological domains.
From a synthetic perspective, the preparation of 3,5-Dimethoxyiodobenzene typically involves iodination reactions of methoxybenzene derivatives. A recent review in Organic Syntheses (2023) detailed several efficient methods for its synthesis, including electrophilic iodination and nucleophilic substitution reactions. The choice of reaction conditions, such as solvent and temperature, significantly affects the yield and purity of the final product. These synthetic strategies are critical for industrial production, as they ensure the compound meets the quality standards required for downstream applications.
The physicochemical properties of 3,5-Dimethoxyiodobenzene are essential for understanding its behavior in different environments. Its solubility in organic solvents, such as dichloromethane and ethyl acetate, makes it suitable for use in solution-phase reactions. However, its limited solubility in water necessitates the use of co-solvents or emulsification techniques in aqueous systems. The compound's melting point and boiling point, which are approximately 120°C and 300°C respectively, are important parameters for storage and handling. These properties must be considered during the design of experimental protocols or industrial processes.
Recent advancements in analytical techniques have enabled more precise characterization of 3,5-Dimethoxyiodobenzene. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm its molecular structure. A 2023 study in Chemical Analysis demonstrated that the combination of these methods provides a reliable means of detecting trace amounts of the compound in complex mixtures. This capability is particularly valuable in quality control and environmental monitoring scenarios.
The safety profile of 3,5-Dimethoxyiodobenzene is an important consideration for its application. While it is not classified as a hazardous substance under current regulations, proper handling procedures are recommended to minimize exposure risks. The compound should be stored in a cool, dry place away from incompatible materials. Its potential reactivity with strong oxidizing agents or reducing agents should be taken into account when designing storage and transportation protocols.
Future research on 3,5-Dimethoxyiodobenzene is expected to focus on expanding its applications in both medicinal and industrial contexts. The development of novel synthetic methods to improve its accessibility and reduce production costs is a key area of interest. Additionally, investigations into its interactions with biological systems could uncover new therapeutic opportunities. The compound's unique chemical properties position it as a promising candidate for further exploration in multidisciplinary research fields.
Overall, 3,5-Dimethoxyiodobenzene (CAS No. 25245-27-6) represents a versatile chemical entity with significant potential in various scientific and industrial applications. Ongoing research continues to uncover new insights into its properties and uses, underscoring its importance in modern chemistry. As the field evolves, the compound is likely to play an increasingly prominent role in the development of innovative solutions across multiple domains.
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